The synthesis of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides with high purity and yield. This technique allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
This method ensures that the final product retains the necessary structural integrity and functional characteristics of the original biological molecule .
The molecular structure of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF can be described by its sequence of amino acids modified from somatostatin. The modifications include:
The compound's molecular formula and weight are essential for understanding its pharmacokinetics and dynamics. While specific data such as molecular weight or 3D structure visualization may not be provided in the sources, it typically features a cyclic structure that stabilizes its conformation for better receptor interaction .
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF undergoes various chemical reactions typical of peptide compounds:
These reactions highlight the importance of structural modifications in enhancing the stability and efficacy of peptide therapeutics .
The mechanism of action for Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF primarily involves its interaction with somatostatin receptors (SSTRs). Upon binding to these receptors:
This mechanism underscores the therapeutic potential of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF in treating diseases characterized by excessive hormone production .
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF holds significant promise in various scientific applications:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3